2-[4-(4-ethyl-1-piperazinyl)-2-quinazolinyl]phenol
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Overview
Description
Synthesis Analysis
The synthesis of quinazolinyl phenol derivatives involves multi-step chemical reactions, starting from key precursors such as anthranilic acid or its derivatives, leading to various quinazolinyl compounds with potential biological activities. For instance, novel 4-phenoxy-2-(1-piperazinyl)quinazolines have been synthesized and examined for their anticonvulsive and antihypoxic activities, highlighting the synthetic approach towards these compounds with significant pharmacological potential (Hori et al., 1990).
Molecular Structure Analysis
The molecular structure of 2-[4-(4-ethyl-1-piperazinyl)-2-quinazolinyl]phenol is characterized by its quinazoline core, substituted with a piperazinyl group and a phenol moiety. This structure forms the basis for its biological activity, where the arrangement of these functional groups significantly influences its pharmacological properties.
Chemical Reactions and Properties
Quinazolinyl derivatives undergo various chemical reactions, including nucleophilic substitutions, which are crucial for their synthesis and functionalization. The electrochemical oxidation of phenol derivatives, in the presence of nucleophiles, has been studied, revealing unique regioselectivity and yielding highly conjugated products (Amani et al., 2012).
properties
IUPAC Name |
2-[4-(4-ethylpiperazin-1-yl)quinazolin-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-2-23-11-13-24(14-12-23)20-15-7-3-5-9-17(15)21-19(22-20)16-8-4-6-10-18(16)25/h3-10,25H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSDXNDDELWQEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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